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Compound Name: (-)-Dizocilpine maleate

Cat. No.: B8050810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental controls for studies involving

the non-competitive NMDA receptor antagonist, (-)-Dizocilpine maleate (MK-801). By

presenting objective comparisons with alternative compounds and detailing experimental

protocols, this document aims to equip researchers with the necessary information to design

robust and well-controlled experiments.

Introduction to (-)-Dizocilpine Maleate (MK-801)
(-)-Dizocilpine maleate, commonly known as MK-801, is a potent and highly selective non-

competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It binds to a site

within the ion channel of the receptor, thereby blocking the influx of Ca2+ ions and inhibiting

receptor activation.[2] Due to its profound effects on neurotransmission, MK-801 is widely used

in preclinical research to model psychotomimetic states, study the role of NMDA receptors in

learning and memory, and investigate potential neuroprotective strategies.[1][2][3] The

selection of appropriate experimental controls is paramount to ensure the validity and

interpretability of data generated from MK-801 studies.

Experimental Controls
Appropriate controls are essential for differentiating the specific effects of MK-801 from non-

specific effects of the experimental procedures.
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Negative Controls
The most crucial negative control is the vehicle used to dissolve and administer MK-801. The

vehicle should be administered to a separate group of animals using the same route, volume,

and schedule as the MK-801 treatment. The most common vehicle for MK-801 is sterile 0.9%

saline solution.[4][5][6][7]

Positive Controls and Alternative NMDA Receptor
Antagonists
To confirm that the observed effects are indeed due to NMDA receptor antagonism,

researchers can employ positive controls or compare the effects of MK-801 with other NMDA

receptor antagonists. These alternatives can also be valuable for dissociating the specific

effects of MK-801 from broader class effects of NMDA receptor blockade.

Table 1: Comparison of (-)-Dizocilpine Maleate (MK-801) with Alternative NMDA Receptor

Antagonists
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Compound
Mechanism of
Action

Common In
Vivo Dose
Range
(Rodents)

Key
Behavioral
Effects

Notes

(-)-Dizocilpine

maleate (MK-

801)

Non-competitive,

uncompetitive

open-channel

blocker

0.05 - 0.3 mg/kg

(i.p.)

Hyperlocomotion

, stereotypy,

deficits in

learning and

memory (e.g.,

novel object

recognition, Y-

maze), social

withdrawal.[4][8]

[9]

High affinity and

slow off-rate.

Can induce

psychotomimetic

-like behaviors.

Ketamine

Non-competitive,

uncompetitive

open-channel

blocker

5 - 30 mg/kg

(i.p.)

Anesthesia at

higher doses. At

sub-anesthetic

doses, produces

hyperlocomotion,

antidepressant-

like effects, and

cognitive deficits.

[4]

Faster onset and

shorter duration

of action

compared to MK-

801. Clinically

used as an

anesthetic and

antidepressant.

Phencyclidine

(PCP)

Non-competitive,

uncompetitive

open-channel

blocker

1 - 5 mg/kg (i.p.)

Hyperlocomotion

, stereotypy,

ataxia, and

profound

cognitive and

social deficits.

One of the first

NMDA receptor

antagonists to be

characterized.

High abuse

potential.

Memantine Non-competitive,

uncompetitive

open-channel

blocker (low

affinity, voltage-

dependent)

5 - 20 mg/kg

(i.p.)

Modulates

cognitive

function,

particularly in

models of

neurodegenerati

Clinically used

for the treatment

of Alzheimer's

disease. Its fast

off-rate and

voltage
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ve diseases.

Less likely to

induce

psychotomimetic

effects compared

to MK-801.[4][10]

dependency are

thought to

contribute to its

better side-effect

profile.[11]

Dextromethorpha

n (DXM)

Non-competitive

antagonist at the

MK-801/PCP site

10 - 60 mg/kg

(i.p.)

At high doses,

produces

dissociative and

hallucinogenic

effects. Can

induce

hyperlocomotion.

[12]

Commonly

available as a

cough

suppressant. Its

metabolite,

dextrorphan, is

also an NMDA

receptor

antagonist.[12]

Gacyclidine (GK-

11)

Non-competitive

NMDA receptor

antagonist

1 - 20 mg/kg

Exhibits

neuroprotective

effects with

potentially lower

neurotoxicity

than MK-801.[13]

A derivative of

tenocyclidine

(TCP).[13]

AP5 (2-amino-5-

phosphonopenta

noic acid)

Competitive

antagonist at the

glutamate

binding site

-

Primarily used in

in vitro and in

situ preparations

due to poor

blood-brain

barrier

penetration.

A valuable tool

for mechanistic

studies in brain

slices.

Experimental Data and Protocols
This section provides quantitative data from key behavioral assays used to characterize the

effects of MK-801 and its controls, along with detailed experimental protocols.

Locomotor Activity (Open Field Test)
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The open field test is used to assess spontaneous locomotor activity, exploration, and anxiety-

like behavior. MK-801 typically induces hyperlocomotion.

Table 2: Effect of MK-801 on Locomotor Activity in Mice

Treatment
Dose (mg/kg,
i.p.)

Total Distance
Traveled
(arbitrary
units)

Center Time
(%)

Reference

Vehicle (Saline) - 1500 ± 200 15 ± 3 Fictional Data

MK-801 0.1 3500 ± 300 12 ± 2 Fictional Data

MK-801 0.2 5500 ± 400** 8 ± 1 Fictional Data

Ketamine 10 4200 ± 350** 10 ± 2 Fictional Data

*p < 0.05, **p < 0.01 compared to Vehicle. Data are representative and may vary between

studies.

Apparatus: A square or circular arena (e.g., 40 x 40 cm) with walls high enough to prevent

escape. The arena is typically made of a non-porous material for easy cleaning. An overhead

camera connected to a video-tracking system is used for automated data collection.

Procedure: a. Habituate the animals to the testing room for at least 30 minutes before the

experiment. b. Administer MK-801 or the control substance (e.g., vehicle, ketamine) via the

desired route (commonly intraperitoneal, i.p.). c. After a specified pre-treatment time (e.g., 30

minutes), gently place the animal in the center of the open field arena. d. Record the animal's

activity for a set duration (e.g., 15-30 minutes). e. Between trials, thoroughly clean the arena

with 70% ethanol to eliminate olfactory cues.

Data Analysis: Key parameters include total distance traveled, velocity, time spent in the

center versus the periphery of the arena, and rearing frequency.

Learning and Memory (Novel Object Recognition Test)
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The novel object recognition (NOR) test assesses recognition memory, which is dependent on

the integrity of the hippocampus and cortex. MK-801 is known to impair performance in this

task.

Table 3: Effect of MK-801 on Novel Object Recognition in Mice

Treatment Dose (mg/kg, i.p.)
Discrimination
Index (%)

Reference

Vehicle (Saline) - 65 ± 5 Fictional Data

MK-801 0.1 48 ± 6* Fictional Data

MK-801 0.2 35 ± 7** Fictional Data

Memantine 10 55 ± 5 Fictional Data

*p < 0.05, **p < 0.01 compared to Vehicle. Discrimination Index = (Time with Novel Object -

Time with Familiar Object) / (Total Exploration Time) x 100. A value of 50% indicates no

preference.

Apparatus: An open field arena. Two sets of identical objects and one set of novel objects

are required. The objects should be of similar size and material but differ in shape and

appearance.

Procedure: a. Habituation: On day 1, allow each animal to freely explore the empty arena for

5-10 minutes. b. Training (Familiarization) Phase: On day 2, place two identical objects in the

arena. Administer MK-801 or control substance 30 minutes prior to this phase. Place the

animal in the arena and allow it to explore the objects for a set duration (e.g., 5-10 minutes).

c. Testing Phase: After a retention interval (e.g., 1-24 hours), return the animal to the arena

where one of the familiar objects has been replaced with a novel object. Record the time the

animal spends exploring each object for a set duration (e.g., 5 minutes).

Data Analysis: The primary measure is the discrimination index, which reflects the animal's

preference for the novel object.
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Social Interaction (Three-Chamber Social Interaction
Test)
This test assesses social preference and social novelty preference, which are often impaired in

models of psychiatric disorders.

Table 4: Effect of MK-801 on Social Interaction in Mice

Treatment
Dose (mg/kg,
i.p.)

Time in Social
Chamber (%)

Time with
Novel Mouse
(%)

Reference

Vehicle (Saline) - 70 ± 6 68 ± 5 Fictional Data

MK-801 0.1 52 ± 7 51 ± 6 Fictional Data

MK-801 0.2 45 ± 8 47 ± 7 Fictional Data

*p < 0.05, **p < 0.01 compared to Vehicle. A value of 50% indicates no preference.

Apparatus: A three-chambered box with openings between the chambers. Small wire cages

are used to contain the stimulus mice.

Procedure: a. Habituation: The subject mouse is placed in the center chamber and allowed

to explore all three empty chambers for 5-10 minutes. b. Sociability Phase: A novel,

unfamiliar mouse ("stranger 1") is placed in a wire cage in one of the side chambers. An

empty wire cage is placed in the opposite chamber. The subject mouse is placed in the

center chamber and the time spent in each chamber and interacting with each cage is

recorded for 10 minutes. c. Social Novelty Phase: A second novel, unfamiliar mouse

("stranger 2") is placed in the previously empty cage. The subject mouse is again placed in

the center chamber, and the time spent interacting with "stranger 1" (now familiar) and

"stranger 2" (novel) is recorded for 10 minutes.

Data Analysis: The primary measures are the time spent in the chamber with the mouse

versus the empty cage (sociability) and the time spent with the novel mouse versus the

familiar mouse (social novelty).
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Experimental Controls

Observed Effects

(-)-Dizocilpine
(MK-801)

HyperlocomotionCognitive Deficits Social Impairment

Negative Control:
Vehicle (Saline)

No significant effectNo significant effect No significant effect

Positive Control/Alternative:
Other NMDA Antagonist (e.g., Ketamine)

Similar effectSimilar effect Similar effect

Click to download full resolution via product page

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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